Lifirafenib Maleate: A Technical Guide for Researchers
Lifirafenib Maleate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (formerly BGB-283), in its maleate salt form, is a novel and potent orally bioavailable inhibitor targeting both RAF kinases and the Epidermal Growth Factor Receptor (EGFR).[1][2] Its dual-action mechanism offers a promising therapeutic strategy, particularly in cancers harboring BRAF mutations, such as melanoma and colorectal cancer, where resistance to first-generation BRAF inhibitors can be mediated by EGFR signaling feedback loops.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical characterization of Lifirafenib Maleate, including detailed experimental methodologies.
Chemical Structure and Properties
Lifirafenib is a benzimidazole derivative.[5] The maleate salt form is the subject of this guide.
Chemical Structure of Lifirafenib
Table 1: Physicochemical Properties of Lifirafenib and Lifirafenib Maleate
| Property | Value | Source |
| Lifirafenib (Free Base) | ||
| IUPAC Name | 5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | PubChem |
| Molecular Formula | C₂₅H₁₇F₃N₄O₃ | PubChem |
| Molecular Weight | 478.43 g/mol | PubChem |
| CAS Number | 1446090-79-4 | MedChemExpress |
| Lifirafenib Maleate | ||
| Molecular Formula | C₂₅H₁₇F₃N₄O₃ · C₄H₄O₄ | Various |
| Molecular Weight | 594.50 g/mol | Calculated |
| CAS Number | 1854985-74-2 | MedChemExpress |
| Solubility | DMSO: ≥ 100 mg/mL (209.02 mM) | MedChemExpress |
Mechanism of Action
Lifirafenib is a potent inhibitor of RAF family kinases, including A-RAF, B-RAF, and C-RAF, as well as the V600E mutant of B-RAF.[5] It also demonstrates significant inhibitory activity against EGFR.[1] The dual inhibition of both RAF and EGFR is critical for overcoming the acquired resistance to BRAF inhibitors observed in some cancers, particularly BRAF-mutant colorectal cancer, where EGFR signaling is a key escape mechanism.[1][4]
Table 2: In Vitro Inhibitory Activity of Lifirafenib
| Target | IC₅₀ (nM) | Source |
| B-RAF (V600E) | 23 | MedChemExpress, Selleck Chemicals |
| EGFR | 29 | MedChemExpress, Selleck Chemicals |
| A-RAF | Data not available | |
| C-RAF | 6.5 | ResearchGate |
| EGFR (T790M/L858R) | 495 | Selleck Chemicals |
Signaling Pathway
The binding of Lifirafenib to both RAF kinases and EGFR disrupts the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.
Caption: Lifirafenib inhibits both EGFR at the cell membrane and RAF kinases in the cytoplasm, blocking the MAPK/ERK signaling pathway.
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity (IC₅₀) of Lifirafenib against recombinant B-RAF (V600E) and EGFR kinases.
Methodology:
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Assay Principle: The inhibitory effect of Lifirafenib is measured by quantifying the phosphorylation of a substrate by the target kinase.
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General Protocol Outline:
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Recombinant human B-RAF (V600E) or EGFR kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.
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Serial dilutions of Lifirafenib (or vehicle control) are added to the reaction mixture.
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The reaction is allowed to proceed for a defined period at a controlled temperature.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactive phosphate incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
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IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Cell-Based Assays
1. ERK Phosphorylation Assay
Objective: To assess the ability of Lifirafenib to inhibit the phosphorylation of ERK, a downstream effector of the RAF/MEK pathway, in cancer cell lines.
Methodology:
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Cell Lines: BRAF V600E-mutant colorectal cancer cell lines (e.g., WiDr) or other relevant cancer cell lines are used.
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Protocol:
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Cells are seeded in multi-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of Lifirafenib or DMSO (vehicle control) for a specified duration (e.g., 2 hours).
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Following treatment, the cells are lysed, and protein concentrations are determined.
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Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane.
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The membranes are probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
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Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) system.
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The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.
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2. Cell Proliferation Assay
Objective: To evaluate the cytotoxic and anti-proliferative effects of Lifirafenib on various cancer cell lines.
Methodology:
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Assay Principle: The number of viable cells is quantified after treatment with Lifirafenib.
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Commonly Used Assays:
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MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
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CCK-8 Assay: A more sensitive and convenient colorimetric assay where a water-soluble tetrazolium salt is reduced by cellular dehydrogenases to produce an orange-colored formazan.
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Protocol (General):
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Cancer cells are seeded in 96-well plates at a predetermined density.
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After allowing the cells to attach, they are treated with a range of concentrations of Lifirafenib for a prolonged period (e.g., 72 hours).
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The respective assay reagent (MTT or CCK-8) is added to each well, and the plates are incubated for a few hours.
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The absorbance is measured using a microplate reader at the appropriate wavelength.
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The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined.
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In Vivo Tumor Xenograft Studies
Objective: To assess the anti-tumor efficacy of Lifirafenib in a preclinical animal model.
Methodology:
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Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice) are typically used.
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Tumor Implantation: Human cancer cells (e.g., WiDr or NCI-H1395) are injected subcutaneously into the flanks of the mice.
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Treatment Protocol:
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Once the tumors reach a palpable size (e.g., ~200 mm³), the mice are randomized into treatment and control groups.
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Lifirafenib is administered orally, once daily, at various dose levels (e.g., 30 mg/kg).[6] The control group receives the vehicle.
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Tumor volume and body weight are measured regularly (e.g., twice a week).
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The study is continued for a predefined period or until the tumors in the control group reach a specific size.
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At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis by western blot).
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Caption: Workflow for assessing the in vivo efficacy of Lifirafenib using a tumor xenograft model.
Clinical Development
Lifirafenib has been evaluated in Phase I clinical trials in patients with advanced solid tumors harboring B-RAF or K-RAS/N-RAS mutations.[5] These studies aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity.
Table 3: Summary of a Phase I Clinical Trial of Lifirafenib
| Parameter | Details | Source |
| Study Design | First-in-human, open-label, dose-escalation and dose-expansion study | ResearchGate |
| Patient Population | Patients with advanced B-RAF or K-RAS/N-RAS mutated solid tumors | ResearchGate |
| Dosing | Dose escalation from 5 mg to 60 mg once daily | ResearchGate |
| Maximum Tolerated Dose (MTD) | 40 mg once daily | ResearchGate |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia | ResearchGate |
| Common Adverse Events | Fatigue, anorexia, constipation, thrombocytopenia, nausea, vomiting, acneiform dermatitis, hand-foot syndrome, hypertension, dysphonia | ResearchGate |
| Preliminary Efficacy | Partial responses observed in patients with BRAF V600E-mutated melanoma and thyroid cancer, and KRAS-mutated endometrial cancer and non-small cell lung cancer | ResearchGate |
Conclusion
Lifirafenib Maleate is a promising dual inhibitor of RAF kinases and EGFR with demonstrated preclinical activity in relevant cancer models. Its mechanism of action addresses a key resistance pathway to first-generation BRAF inhibitors. The data summarized in this guide provide a foundation for further research and development of this compound as a potential therapeutic agent for cancers with specific genetic alterations in the MAPK signaling pathway.
References
- 1. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. [PDF] BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers | Semantic Scholar [semanticscholar.org]
- 4. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
